molecular formula C9H7ClS B171711 3-Chloro-4-methylbenzo[b]thiophene CAS No. 130219-79-3

3-Chloro-4-methylbenzo[b]thiophene

Cat. No. B171711
M. Wt: 182.67 g/mol
InChI Key: XLRUUTMTDMIIBH-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzo[b]thiophene is a type of heterocyclic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The synthesis of 3-Chloro-4-methylbenzo[b]thiophene specifically is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-methylbenzo[b]thiophene is C9H7ClS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene and its derivatives react with electrophiles due to the π-excessive nature of the heteroaromatic ring . Specific reactions of 3-Chloro-4-methylbenzo[b]thiophene are not detailed in the search results.

Scientific Research Applications

Chemical Reactions and Derivatives

  • 3-Chloro-4-methylbenzo[b]thiophene has been used in various chemical reactions to synthesize amino-, guanidino-, and ureido-compounds, as well as to achieve nitration, bromination, and acetylation to produce substituted compounds (Chapman, Clarke, & Manolis, 1972).
  • It has also been involved in the Grignard reaction leading to hydroxy- and mercapto- derivatives, showing its versatility in chemical synthesis (Chapman, Clarke, & Manolis, 1972).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 3-Chloro-4-methylbenzo[b]thiophene have been explored for their potential pharmacological activities. For instance, hydrochlorides of various derivatives have been synthesized and studied for their potential medicinal properties (Chapman, Clarke, & Sawhney, 1968).

Photochemical Applications

  • Photochromic properties of derivatives like 1,2-Bis(benzo[b]thiophen-3-yl)ethene have been explored. These derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties, indicating potential applications in materials science (Uchida, Nakayama, & Irie, 1990).

Synthesis and Structure Analysis

  • The compound has been used to study substitution reactions, providing insights into the synthesis and structure of various benzo[b]thiophene derivatives. This includes understanding the reaction mechanisms and product formation (Cooper, Ewing, Scrowston, & Westwood, 1970).
  • X-ray structure analysis of methylbenzo(b)thiophene 1,1-dioxides offers insights into the structural aspects of these derivatives, contributing to the field of crystallography and material science (Faghi, Geneste, Olive, Rambaud, & Declercq, 1988).

Safety And Hazards

3-Chloro-4-methylbenzo[b]thiophene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUUTMTDMIIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563939
Record name 3-Chloro-4-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzo[b]thiophene

CAS RN

130219-79-3
Record name 3-Chloro-4-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Kochanny, M Adler, J Ewing, BD Griedel… - Bioorganic & medicinal …, 2007 - Elsevier
A series of thiophene-containing non-amidine factor Xa inhibitors is described. Simple methyl-substituted thiophene analogs were relatively weak inhibitors. However, introduction of …
Number of citations: 27 www.sciencedirect.com
Y Tominaga, R Pratap, RN Castle… - Journal of Heterocyclic …, 1982 - Wiley Online Library
All isomers of the monomethylbenzo[bnaphtho[1,2‐d]thiophenes were synthesized by photocyclization of 2‐styrylbenzo[b]thiophenes which were prepared by the Wadsworth‐Emmons …
Number of citations: 30 onlinelibrary.wiley.com

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